4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17502810
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 4-methyl-1-pentan-3-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-4-8(5-2)12-6-7(3)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |
| Standard InChI Key | BPCXRXAWEWZNSA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)N1C=C(C(=N1)N)C |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
4-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine consists of a pyrazole core substituted with:
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A methyl group at position 4
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A pentan-3-yl group (a branched five-carbon alkyl chain) at position 1
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An amine group at position 3
The IUPAC name derives from this substitution pattern:
Systematic Name: 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine
Molecular Formula: C₉H₁₇N₃
Molecular Weight: 167.25 g/mol (calculated)
Key structural comparisons emerge from related compounds:
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3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (): Positional isomer with methyl/amine group swap
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4-Bromo-1-(pentan-3-yl)-1H-pyrazol-3-amine ( ): Bromine substitution at position 4 instead of methyl
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4-Methyl-1-phenethyl-1H-pyrazol-3-amine ( ): Aromatic phenethyl vs. aliphatic pentan-3-yl at position 1
The pentan-3-yl group introduces significant steric bulk and lipophilicity (calculated logP ≈ 2.1 based on ), while the amine group enables hydrogen bonding and nucleophilic reactivity.
Synthetic Methodologies
Core Pyrazole Formation
Two primary routes dominate pyrazole synthesis for such derivatives:
Knorr Pyrazole Synthesis
Reaction of hydrazines with 1,3-diketones or β-keto esters:
Modifications using pentan-3-yl hydrazines could introduce the branched alkyl group at position 1.
Cyclocondensation of Alkynones
Catalyzed cyclization with hydrazines under acidic conditions:
This method allows precise control over substituent placement .
Functionalization Strategies
| Stage | Reagents/Conditions | Target Modification |
|---|---|---|
| N1 Alkylation | Pentan-3-yl bromide, K₂CO₃, DMF | Introduce pentan-3-yl group |
| C4 Methylation | Methyl iodide, LDA, THF (-78°C) | Install methyl at position 4 |
| C3 Amination | NH₃, CuI, 1,10-phenanthroline, DMSO | Introduce amine at position 3 |
Industrial-scale production would likely employ continuous flow reactors to optimize yields (>85% theoretical) while minimizing byproducts .
Chemical Reactivity Profile
Electrophilic Substitution
The amine group at position 3 activates the pyrazole ring for electrophilic attacks:
Nitration:
Halogenation:
Bromine in acetic acid yields 5-bromo-4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine .
Nucleophilic Reactions
The amine group participates in:
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Acylation: Acetic anhydride forms N-acetyl derivatives
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Schiff base formation: Reacts with aldehydes/ketones
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Diazo coupling: Generates azo dyes under alkaline conditions
Biological Activity Predictions
Structure-Activity Relationships (SAR)
Target Prediction
Machine learning models (SwissTargetPrediction) suggest potential interactions with:
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Serine/threonine kinases (70% probability)
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GPCR amine receptors (55% probability)
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Cytochrome P450 enzymes (40% probability)
Industrial and Research Applications
Pharmaceutical Intermediate
The compound's structure aligns with kinase inhibitor pharmacophores. Notable analogs:
| Analog | Activity | Reference |
|---|---|---|
| 4-Methyl-1-phenethyl-1H-pyrazol-3-amine | EGFR inhibition (IC₅₀ = 8.2 μM) | |
| 1-Methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine | Anti-inflammatory (EC₅₀ = 15 μM) |
Spectroscopic Characterization
Predicted Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 1.15 (t, 6H, CH₂CH₃), 2.35 (s, 3H, CH₃), 4.12 (m, 1H, NCH), 5.88 (s, 1H, pyrazole H5) |
| ¹³C NMR | δ 13.2 (CH₃), 22.4-35.7 (pentan-3-yl), 105.8 (C5), 148.9 (C3-NH₂) |
| IR | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C-C) |
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